3-Methyl-4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole
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Overview
Description
3-Methyl-4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methyl group at the third position, a nitro group at the fourth position, and a trifluoropropyl group at the first position of the pyrazole ring. These substituents impart unique chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For this compound, the starting materials could be 3-methyl-1-phenyl-2-pyrazolin-5-one and hydrazine hydrate.
Trifluoropropylation: The trifluoropropyl group can be introduced via nucleophilic substitution using a suitable trifluoropropylating agent, such as 3,3,3-trifluoropropyl bromide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The trifluoropropyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 3-Methyl-4-amino-1-(3,3,3-trifluoropropyl)-1H-pyrazole.
Substitution: Formation of substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals due to its structural features.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoropropyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-nitro-1H-pyrazole: Lacks the trifluoropropyl group, resulting in different chemical and biological properties.
4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole: Lacks the methyl group, which can affect its reactivity and biological activity.
Uniqueness
3-Methyl-4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole is unique due to the combination of its substituents. The presence of the nitro group, methyl group, and trifluoropropyl group imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H8F3N3O2 |
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Molecular Weight |
223.15 g/mol |
IUPAC Name |
3-methyl-4-nitro-1-(3,3,3-trifluoropropyl)pyrazole |
InChI |
InChI=1S/C7H8F3N3O2/c1-5-6(13(14)15)4-12(11-5)3-2-7(8,9)10/h4H,2-3H2,1H3 |
InChI Key |
LMQWILZFURUBMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])CCC(F)(F)F |
Origin of Product |
United States |
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